5-Bromo-2-(isopropylamino)pyrimidine
Overview
Description
The compound 5-Bromo-2-(isopropylamino)pyrimidine is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 in the ring. Pyrimidine derivatives have been extensively studied due to their wide range of applications in medicinal chemistry and as intermediates in the synthesis of various pharmaceuticals.
Synthesis Analysis
The synthesis of pyrimidine derivatives, including those substituted at the 5-position, can be achieved through various methods. For instance, 5-bromo-2-iodopyrimidine has been synthesized as an intermediate in palladium-catalyzed cross-coupling reactions, which further allows for the efficient synthesis of many substituted pyrimidine compounds . Additionally, 2,4-diamino-6-hydroxypyrimidines substituted at the 5-position have been prepared either by C5-alkylation or by cyclization, followed by alkylation with specific reagents to afford various regioisomers . Another approach involves the bromination of 2-amido-4-methylpyrimidine to prepare brominated pyrimidine intermediates, which are then modified by nucleophilic substitution to yield a range of 2-amino-5-bromo-4-substituted pyrimidine derivatives .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be elucidated using spectroscopic techniques. For example, the structure of 5-bromo-2-hydroxy pyrimidine has been investigated using FT-IR, FT-RAMAN, NMR, and UV-Vis spectroscopy. Computational analysis, such as density functional theory (DFT), has been employed to calculate molecular geometry, vibrational wavenumbers, and electronic properties. The HOMO-LUMO band gap energy indicates the presence of charge transfer within the molecule .
Chemical Reactions Analysis
Pyrimidine derivatives undergo various chemical reactions that are useful in synthetic chemistry. The halogen-rich intermediate 5-bromo-2-chloro-4-fluoro-3-iodopyridine, for example, has been synthesized and used to generate a variety of pentasubstituted pyridines with desired functionalities for further chemical manipulations . The reactivity of these compounds allows for the creation of complex molecules with potential applications in drug development.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and substituents. These properties can be studied through experimental and computational methods. For instance, NBO analysis can identify internal molecular electronic interactions and their stabilizing energies, while non-linear optical properties and molecular electrostatic energy can be evaluated to understand the behavior of these compounds under different conditions . Docking studies can also predict the binding orientation, affinity, and activity of the compounds, which is crucial for their potential use as pharmaceuticals .
Scientific Research Applications
Application in Anti-Inflammatory Research
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Chemical Research : “5-Bromo-2-(isopropylamino)pyrimidine” is available for purchase from various biochemical research companies, indicating its use in chemical research .
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Pharmacological Research : Pyrimido[1,2-a]benzimidazoles, which are structurally similar to “5-Bromo-2-(isopropylamino)pyrimidine”, have been studied for their pharmacological use . These compounds have shown promise in the search for means of combating diseases on a global scale .
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Chemical Research : “5-Bromo-2-(isopropylamino)pyrimidine” is available for purchase from various biochemical research companies, indicating its use in chemical research .
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Pharmacological Research : Pyrimido[1,2-a]benzimidazoles, which are structurally similar to “5-Bromo-2-(isopropylamino)pyrimidine”, have been studied for their pharmacological use . These compounds have shown promise in the search for means of combating diseases on a global scale .
Safety And Hazards
properties
IUPAC Name |
5-bromo-N-propan-2-ylpyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3/c1-5(2)11-7-9-3-6(8)4-10-7/h3-5H,1-2H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQAKBVJJMKLEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=C(C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586024 | |
Record name | 5-Bromo-N-(propan-2-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30586024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(isopropylamino)pyrimidine | |
CAS RN |
77476-95-0 | |
Record name | 5-Bromo-N-(propan-2-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30586024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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